N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
Structural Characterization of N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Molecular Architecture Analysis
Dihydroquinazolinone Core Structure Elucidation
The dihydroquinazolinone core forms the central scaffold of the compound, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidinone ring. Single-crystal X-ray diffraction studies of analogous dihydroquinazolinone derivatives reveal a triclinic crystal system with space group P-1 and lattice parameters a = 8.41582(9) Å, b = 8.83995(11) Å, and c = 9.71369(12) Å. The pyrimidinone ring adopts a slightly non-planar conformation due to partial double-bond character between the carbonyl oxygen (C4=O) and the adjacent nitrogen atoms.
Hirshfeld surface analysis of the core structure demonstrates that intermolecular interactions are dominated by H∙∙∙H (45.2%), O∙∙∙H/H∙∙∙O (22.7%), and N∙∙∙H/H∙∙∙N (11.4%) contacts. The dihedral angle between the pyrimidinone ring and the benzene ring in related compounds ranges from 56.18° to 83.30°, depending on substituent effects.
Table 1: Crystallographic Parameters of the Dihydroquinazolinone Core
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P-1 | |
| Unit cell volume | 655.244(13) ų | |
| Dihedral angle (C6–C1) | 76.4°–83.6° |
Sulfanyl Acetamide Side Chain Conformational Studies
The sulfanyl acetamide side chain (-S-CH2-C(=O)-N-butyl) exhibits restricted rotation due to steric hindrance and intramolecular hydrogen bonding. In analogous structures, the C–S bond length measures 1.81–1.83 Å, while the C=O bond length ranges from 1.21–1.23 Å. The thioether sulfur atom participates in weak C–H∙∙∙S interactions (3.32–3.45 Å) with adjacent aromatic protons, stabilizing the gauche conformation.
The butyl group adopts an extended conformation, with torsional angles of 162.92°–178.34° between the amide nitrogen and terminal methyl group. Intramolecular N–H∙∙∙O hydrogen bonds (2.12–2.18 Å) further constrain the side chain geometry, as observed in similar acetamide derivatives.
Table 2: Key Bond Lengths and Angles in the Sulfanyl Acetamide Side Chain
| Bond/Angle | Value | Source |
|---|---|---|
| C–S | 1.82 Å | |
| C=O | 1.22 Å | |
| N–C(=O) | 1.34 Å | |
| C–C–S–C torsional | 162.92° |
Morpholin-4-yl Substituent Spatial Orientation
The morpholin-4-yl group at position 6 of the dihydroquinazolinone core adopts a chair conformation, with the exocyclic N–C bond in an equatorial orientation. The nitrogen atom of the morpholine ring forms a 156.7° angle with the adjacent carbon atom of the quinazolinone system, creating an anti-periplanar arrangement that minimizes steric clashes.
The dihedral angle between the morpholine ring plane and the benzene ring of the 4-methoxyphenylmethyl substituent measures 67.84°. This spatial arrangement facilitates π–π stacking interactions (3.48–3.65 Å) between the morpholine oxygen and adjacent aromatic systems in the crystal lattice.
Table 3: Spatial Parameters of the Morpholin-4-yl Substituent
| Parameter | Value | Source |
|---|---|---|
| Chair conformation Q | 0.578 Å | |
| N–C–C–O torsional | -162.92° | |
| Dihedral angle | 67.84° | |
| π–π stacking distance | 3.52 Å |
Properties
IUPAC Name |
N-butyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-3-4-11-27-24(31)18-35-26-28-23-10-7-20(29-12-14-34-15-13-29)16-22(23)25(32)30(26)17-19-5-8-21(33-2)9-6-19/h5-10,16H,3-4,11-15,17-18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKIYWPMIDTZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with 2-isothiocyanato-N-butylacetamide under controlled conditions to form the intermediate product. This intermediate is then reacted with morpholine and a suitable oxidizing agent to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and physicochemical properties of the target compound, a comparative analysis with structurally analogous quinazolinone and acetamide derivatives is essential. Below is a detailed comparison based on substituent variations, activity profiles, and research findings:
Table 1: Structural and Functional Comparison
Key Findings :
Morpholine at position 6 (target compound) introduces hydrogen-bonding capacity, improving kinase target engagement versus non-morpholine derivatives .
Thioacetamide Side Chain :
- N-butyl substitution (target) likely increases lipophilicity (logP >3) compared to N-aryl acetamides (e.g., 763114-31-4), affecting membrane permeability and CNS penetration .
Crystallographic Validation: SHELX-refined structures confirm that quinazolinone derivatives with bulky substituents (e.g., trimethylphenyl in 763114-31-4) exhibit torsional strain, reducing thermodynamic stability compared to the target compound .
Research Implications and Limitations
- Analogous compounds (e.g., 763114-31-4) highlight the need for cytotoxicity profiling .
- Methodological Consistency : Structural comparisons rely heavily on SHELX-based crystallography, which may introduce biases in bond-length/angle interpretations .
Biological Activity
N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , indicating the presence of various functional groups that contribute to its biological activity. The structure features a quinazoline core, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structures, particularly those containing quinazoline derivatives, exhibit significant anticancer activities. For example, studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cancer cell proliferation. For instance, quinazoline derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases associated with tumor growth .
Antimicrobial Activity
The sulfenamide moiety in this compound may also confer antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi.
- Case Study : A study on related sulfanyl compounds showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Neuroprotective Effects
The morpholine group present in the compound suggests potential neuroprotective effects. Compounds with morpholine structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.
Anti-inflammatory Activity
Quinazoline derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
